molecular formula C13H15NO4 B14354246 1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione CAS No. 90163-05-6

1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione

Cat. No.: B14354246
CAS No.: 90163-05-6
M. Wt: 249.26 g/mol
InChI Key: CZIXNQCEAYOBRM-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine ring with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl ring, followed by the formation of the pyrrolidine ring. The hydroxymethyl and methoxy groups are introduced through specific substitution reactions under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and precise temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.

    Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Hydroxymethyl)-4-methoxyphenyl]pyrrolidine-2,5-dione
  • 1-[2-(Hydroxymethyl)-5-methylphenyl]pyrrolidine-2,5-dione
  • 1-[2-(Methoxy)-4-methylphenyl]pyrrolidine-2,5-dione

Uniqueness

1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is unique due to the specific combination of functional groups and their positions on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

90163-05-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H15NO4/c1-8-5-10(9(7-15)6-11(8)18-2)14-12(16)3-4-13(14)17/h5-6,15H,3-4,7H2,1-2H3

InChI Key

CZIXNQCEAYOBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CO)N2C(=O)CCC2=O

Origin of Product

United States

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